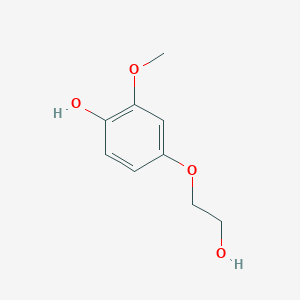

4-(2-Hydroxyethoxy)-2-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

3556-03-4 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-(2-hydroxyethoxy)-2-methoxyphenol |

InChI |

InChI=1S/C9H12O4/c1-12-9-6-7(13-5-4-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 |

InChI Key |

QXXNILGBMPKWKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCO)O |

Origin of Product |

United States |

Origin, Biosynthesis, and Synthetic Pathways of 4 2 Hydroxyethoxy 2 Methoxyphenol

Green Chemistry Principles Applied to the Synthesis of 4-(2-Hydroxyethoxy)-2-methoxyphenol

Several green chemistry principles can be effectively implemented in the synthesis of this compound, particularly within the framework of the Williamson ether synthesis.

Use of Renewable Feedstocks: The utilization of lignin-derived precursors such as vanillin (B372448) and guaiacol (B22219) is a prime example of employing renewable resources. google.comwhiterose.ac.uk Lignin (B12514952) is an abundant waste product from the paper and pulp industry, making its valorization an economically and environmentally attractive prospect. google.com

Atom Economy: The Williamson ether synthesis, in its ideal form, exhibits good atom economy as most of the atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents. Green alternatives include the use of water, ionic liquids, or solvent-free conditions. tsijournals.commdpi.com

Energy Efficiency: The use of microwave irradiation tsijournals.comresearchgate.netbenthamscience.comsid.irrroij.com or ultrasound assistance researchgate.netnih.govresearchgate.netmdpi.comnih.gov can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.govtsijournals.comresearchgate.netbenthamscience.comsid.irrroij.comresearchgate.netmdpi.comnih.gov

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the reaction rate and efficiency of the Williamson ether synthesis, especially when dealing with immiscible reactants (e.g., an aqueous base and an organic substrate). researchgate.netnih.govresearchgate.netmasterorganicchemistry.com This can eliminate the need for harsh reaction conditions and large amounts of organic solvents.

The following table summarizes the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Renewable Feedstocks | Utilization of lignin-derived vanillin or guaiacol. google.comwhiterose.ac.uk |

| Safer Solvents | Use of water, or solvent-free conditions with phase-transfer catalysis. tsijournals.commdpi.com |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times. researchgate.netnih.govtsijournals.comresearchgate.netbenthamscience.comsid.irrroij.comresearchgate.netmdpi.comnih.gov |

| Catalysis | Employment of phase-transfer catalysts to improve reaction efficiency. researchgate.netnih.govresearchgate.netmasterorganicchemistry.com |

| Reduce Derivatives | Direct O-alkylation of guaiacol avoids protection/deprotection steps. |

Valorization of Precursor Molecules from Renewable Resources

The synthesis of this compound is intrinsically linked to the concept of biorefining and the valorization of biomass. Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic platform chemicals. acs.orgwhiterose.ac.uknih.gov

Various depolymerization techniques, including pyrolysis, hydrogenolysis, and oxidation, can be employed to break down the complex structure of lignin into valuable monomeric phenols like vanillin and guaiacol. acs.orgprepchem.com For instance, oxidative depolymerization of lignin is a well-established industrial process for vanillin production. google.com The development of efficient biocatalytic routes using engineered microorganisms also presents a promising avenue for the sustainable production of these precursors from lignin. acs.org

The transformation of these lignin-derived platform chemicals into higher-value products like this compound exemplifies the principles of a circular bioeconomy, where waste streams from one industry become the feedstock for another. This approach not only reduces the reliance on fossil fuels but also contributes to a more sustainable chemical industry.

Advanced Analytical Methodologies for Detection and Quantification of 4 2 Hydroxyethoxy 2 Methoxyphenol in Complex Matrices

High-Resolution Chromatographic Techniques

High-resolution chromatography, especially when paired with mass spectrometry, stands as a cornerstone for the analysis of 4-(2-hydroxyethoxy)-2-methoxyphenol. These techniques separate the compound from complex mixtures, allowing for its precise measurement.

Gas chromatography-mass spectrometry (GC-MS/MS) is a robust technique for analyzing compounds that are volatile and can withstand high temperatures. However, this compound, with its polar hydroxyl groups, requires a chemical modification step known as derivatization to enhance its volatility for GC analysis. This process often involves converting the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers.

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the chromatographic column. The separated components then enter the mass spectrometer. In the MS/MS configuration, a specific ion of the derivatized target compound is selected, fragmented, and then specific fragment ions are detected. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, enabling the detection of trace amounts of the compound.

Table 1: Illustrative GC-MS/MS Parameters for Derivatized this compound Analysis This interactive table outlines typical starting parameters for the GC-MS/MS analysis of silylated this compound. These parameters would require optimization for specific instrumentation and sample types.

| Parameter Category | Parameter | Typical Value/Condition |

|---|---|---|

| Gas Chromatograph (GC) | Column Type | DB-5ms or equivalent |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | |

| Injection Mode | Splitless | |

| Inlet Temperature | 250 °C | |

| Oven Temperature Program | Initial 80°C, ramp to 280°C | |

| Carrier Gas | Helium | |

| Mass Spectrometer (MS/MS) | Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion (m/z) | Specific to the trimethylsilyl derivative | |

| Product Ions (m/z) | Characteristic fragment ions of the precursor |

For the direct analysis of this compound without the need for derivatization, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method. This technique is particularly advantageous for non-volatile and thermally sensitive compounds, as the analysis is performed in the liquid phase at or near room temperature.

In a typical LC-MS/MS setup, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. The compound is separated on a column, most commonly a C18 reversed-phase column, which separates molecules based on their hydrophobicity. The separated compound then flows into the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI). Similar to GC-MS/MS, the use of tandem mass spectrometry (MS/MS) with MRM allows for highly selective and sensitive quantification.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis This interactive table presents typical parameters for the LC-MS/MS analysis of this compound. Method optimization is crucial for achieving desired performance.

| Parameter Category | Parameter | Typical Value/Condition |

|---|---|---|

| Liquid Chromatograph (LC) | Column Type | C18 reversed-phase |

| Column Dimensions | e.g., 100 mm length x 2.1 mm internal diameter, 2.6 µm particle size | |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Column Temperature | 30 - 40 °C | |

| Mass Spectrometer (MS/MS) | Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode |

| Ion Source Temperature | 300 - 400 °C | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion (m/z) | [M-H]⁻ corresponding to the deprotonated molecule | |

| Product Ions (m/z) | Specific fragment ions |

For exceptionally complex samples where standard chromatographic methods may not provide sufficient separation, comprehensive two-dimensional (2D) chromatography techniques offer a significant advantage. These "hyphenated" techniques, such as comprehensive 2D gas chromatography (GCxGC-MS) and comprehensive 2D liquid chromatography (LCxLC-MS), provide a much higher resolving power.

In these systems, the sample undergoes two distinct separation steps before detection by the mass spectrometer. This allows for the separation of compounds that would otherwise overlap in a single-dimensional separation. This is particularly valuable for untargeted screening or "profiling" of all detectable compounds in a sample, which can help in identifying not only this compound but also its potential metabolites or degradation products in a single analysis.

Advanced Spectroscopic Characterization Beyond Basic Identification

While chromatographic techniques are excellent for separation and quantification, advanced spectroscopic methods provide detailed structural information about this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. For complex tasks such as identifying unknown metabolites or derivatives of this compound, multi-dimensional NMR experiments are indispensable.

A suite of NMR experiments is typically employed. One-dimensional techniques like ¹H NMR and ¹³C NMR provide initial information about the hydrogen and carbon atoms in the molecule. Two-dimensional experiments, such as COSY, HSQC, and HMBC, reveal how these atoms are connected, allowing for the piecing together of the complete molecular structure. This level of detail is crucial for confirming the identity of metabolites or for characterizing novel derivatives.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the chemical bonds and functional groups within a molecule. These methods are particularly useful for analyzing this compound in environmental samples, such as on the surface of airborne particles or in soil.

FTIR spectroscopy measures the absorption of infrared light by the molecule's chemical bonds, generating a spectrum with characteristic peaks for functional groups like hydroxyl (-OH), ether (C-O-C), and the aromatic ring. Raman spectroscopy, which measures the scattering of laser light, provides complementary information, particularly for non-polar bonds. Together, these techniques can confirm the presence of this compound and offer insights into its interactions with its surrounding environment.

UV-Vis Spectroscopy for Concentration Determination in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely employed analytical technique for the quantitative determination of compounds in solution. This method is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The extent of this absorption is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.

For this compound, its aromatic ring and substituent groups give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The phenolic and methoxy (B1213986) groups on the benzene (B151609) ring act as chromophores and auxochromes, influencing the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

To determine the concentration of this compound in a solution, a calibration curve is first established. This involves preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the λmax. The λmax is identified by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm) to find the wavelength at which absorbance is highest. libretexts.org A plot of absorbance versus concentration should yield a linear relationship, the slope of which is the molar absorptivity. Once the calibration curve is established, the concentration of an unknown sample of this compound can be determined by measuring its absorbance at the same λmax and interpolating the concentration from the calibration curve.

The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. Solvents like ethanol (B145695), methanol, or water are commonly used for phenolic compounds. It is important to use the same solvent for both the standards and the unknown sample to ensure consistency.

Table 1: Illustrative UV-Vis Data for Calibration Curve of this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

| 10.0 | 1.530 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Electrochemical and Sensing Applications

Electrochemical methods offer highly sensitive and selective platforms for the analysis of electroactive compounds. Due to the presence of the phenolic hydroxyl group, this compound is amenable to electrochemical oxidation, forming the basis for its detection and quantification using various electrochemical techniques.

Voltammetric Techniques for Redox Characterization and Trace Detection

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful tools for investigating the redox behavior of electroactive species and for their trace-level detection. mdpi.com

In a typical voltammetric experiment for this compound, a three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon electrode, carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The phenolic hydroxyl group of this compound can be electrochemically oxidized at the working electrode surface, producing a characteristic oxidation peak in the voltammogram.

The position of the oxidation peak (peak potential) provides qualitative information about the compound and the ease of its oxidation. The height or area of the peak (peak current) is directly proportional to the concentration of the compound in the solution, enabling quantitative analysis.

For trace detection, stripping voltammetry techniques, such as anodic stripping voltammetry (ASV), can be employed. This involves a preconcentration step where the analyte is accumulated onto the electrode surface at a specific potential, followed by a stripping step where the potential is scanned, and the accumulated analyte is oxidized, resulting in a significantly enhanced current signal. This preconcentration step allows for the detection of very low concentrations of the analyte. researchgate.net

The performance of voltammetric methods can be significantly enhanced by modifying the working electrode with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles. nih.gov These modifications can increase the electrode's surface area, improve electron transfer kinetics, and enhance the sensitivity and selectivity of the detection. nih.gov

Table 2: Comparison of Voltammetric Techniques for Phenolic Compound Analysis

| Technique | Principle | Advantages | Typical Detection Limits |

| Cyclic Voltammetry (CV) | Potential is swept linearly in both forward and reverse directions. | Provides information on redox mechanisms. | µM to mM |

| Differential Pulse Voltammetry (DPV) | Small pulses are superimposed on a linearly increasing potential ramp. | High sensitivity, good resolution. | nM to µM mdpi.com |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Fast scan rates, high sensitivity. | nM to µM mdpi.com |

| Anodic Stripping Voltammetry (ASV) | Analyte is preconcentrated on the electrode before stripping. | Extremely low detection limits. | pM to nM mdpi.com |

Development of Electrochemical Sensors for Selective Detection

The development of electrochemical sensors for the selective detection of specific analytes is a rapidly growing field. mdpi.com For this compound, selective sensors can be fabricated by modifying the electrode surface with recognition elements that have a high affinity for the target molecule.

One approach is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to the template molecule (in this case, this compound). nih.govresearchgate.net The MIP is created by polymerizing functional monomers in the presence of the template. After polymerization, the template is removed, leaving behind specific binding cavities. When the MIP-modified electrode is exposed to a sample containing this compound, the target molecules selectively rebind to these cavities, leading to a measurable change in the electrochemical signal. nih.gov This approach offers high selectivity, as the sensor is designed to bind preferentially to the target analyte, even in the presence of structurally similar interfering compounds. researchgate.net

Another strategy involves the use of biosensors, where a biological recognition element, such as an enzyme (e.g., tyrosinase or laccase), is immobilized on the electrode surface. These enzymes can catalyze the oxidation of phenolic compounds, and the resulting electrochemical signal can be correlated to the analyte concentration. While offering high selectivity, the stability of the biological component can be a limitation.

The performance of these sensors is evaluated based on several key parameters, including sensitivity, selectivity, limit of detection (LOD), linear range, response time, and stability.

Table 3: Characteristics of Electrochemical Sensors for Phenolic Compounds

| Sensor Type | Recognition Element | Principle of Detection | Key Advantages |

| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic polymer with template-specific cavities | Change in electrochemical signal upon analyte binding | High selectivity, robustness, low cost nih.govresearchgate.net |

| Enzyme-Based Biosensor | Immobilized enzyme (e.g., tyrosinase) | Detection of products or co-reactants of the enzymatic reaction | High selectivity and sensitivity |

| Nanomaterial-Modified Sensor | Carbon nanotubes, graphene, metal nanoparticles | Enhanced electrocatalytic activity and surface area | Improved sensitivity and lower detection limits nih.gov |

Intrinsic Reactivity of Phenolic Hydroxyl and Ether Linkages

The reactivity of this compound is largely dictated by the guaiacyl moiety, which consists of a benzene ring substituted with a hydroxyl group and a methoxy group. This arrangement, common in lignin-derived compounds, provides a rich landscape for chemical transformations.

Oxidation Mechanisms and Radical Scavenging Pathways

The phenolic hydroxyl group is the primary site for oxidation and is responsible for the compound's antioxidant properties. Like other phenols, it can participate in radical scavenging by donating its hydrogen atom to a free radical (R•), resulting in the formation of a more stable phenoxy radical. This process is central to its function as an antioxidant in various systems, including inhibiting free-radical polymerization. nih.gov

The general mechanism can be described as: Ar-OH + R• → Ar-O• + RH

The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating methoxy group further stabilizes this radical intermediate. Studies on related methoxyphenols, such as eugenol (B1671780) and 2,4-dimethoxyphenol, have demonstrated their efficiency in scavenging both oxygen-centered and carbon-centered radicals. acs.org For instance, methoxyphenols are known to be readily oxidized by the heme iron of peroxidases, a reaction that can be used for the colorimetric determination of hydroperoxidase activity. caymanchem.com

In atmospheric chemistry, guaiacol (B22219), the parent structure of the molecule's core, undergoes multiphase nitration initiated by radicals like the hydroxyl radical (•OH). This process can lead to the formation of secondary organic aerosols. nih.govacs.org The reaction is initiated by the attack of an •OH radical on the phenolic ring, which can lead to the formation of nitroguaiacol isomers. nih.govacs.org

Electrophilic Aromatic Substitution Reactions on the Guaiacyl Moiety

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density to the benzene ring, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. In the case of the guaiacyl structure, the positions are numbered relative to the hydroxyl group (C1). The methoxy group is at C2, and the hydroxyethoxy group is at C4. The most nucleophilic positions on the ring are C5 and, to a lesser extent, C3 and C6.

Common EAS reactions for the guaiacyl moiety include:

Nitration: Guaiacol readily undergoes nitration. For example, nitration of acetyl guaiacol with a nitric acid-acetic acid system yields 5-nitroguaiacol. akjournals.com Atmospheric nitration of guaiacol can produce various mono-nitroguaiacol isomers. acs.orgnih.gov The presence of other substituents, such as bromine atoms, can influence the position of nitration. uni.edu

Alkylation: Friedel-Crafts alkylation can occur on the guaiacyl ring. The alkylation of guaiacol with alcohols like hexanol or ethanol using solid acid catalysts can produce a mixture of mono- and di-alkylated products. researchgate.netaalto.fi Both C-alkylation (direct substitution on the ring) and O-alkylation (etherification of the phenolic hydroxyl) can occur, with C-alkylation often being the major pathway under specific conditions. acs.orgacs.org

Halogenation: The activated ring can be halogenated. Studies on guaiacol aerosol particles have shown they undergo heterogeneous halogenation when exposed to reactive halogen species like molecular chlorine and bromine, leading to changes in the chemical composition of the aerosol. copernicus.org The substitution pattern of chlorinated guaiacols can affect their biodegradability, with substitution at the 6-position often preventing metabolism by certain bacteria. nih.gov

Reactions Involving the Terminal Hydroxyl Group of the Hydroxyethoxy Chain

The primary alcohol at the end of the 2-hydroxyethoxy side chain exhibits typical reactivity for a primary alcohol. It can undergo a variety of transformations, including oxidation, esterification, and etherification. These reactions provide a secondary handle for modifying the molecule's properties without altering the core phenolic structure.

For instance, this terminal hydroxyl group can be derivatized through silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analytical purposes, such as gas chromatography/mass spectrometry (GC/MS). conicet.gov.ar This reaction is common for analytes containing hydroxyl groups to increase their volatility and thermal stability.

Functionalization and Modification for Targeted Applications

The multiple reactive sites on this compound allow for its functionalization to tailor its properties for specific applications, ranging from specialty chemicals to advanced materials.

Esterification and Etherification for Modulating Lipophilicity and Polarity

Both the phenolic and the terminal hydroxyl groups can be targeted for esterification and etherification to adjust the molecule's lipophilicity, polarity, and other physicochemical properties.

Etherification: The phenolic hydroxyl group can be etherified, though C-alkylation on the ring can be a competing reaction. acs.org The terminal hydroxyl group can also be etherified. For example, zirconium and hafnium-based catalysts have been used for the reductive etherification of related hydroxy- and methoxy-substituted benzaldehydes with isopropanol. acs.org Furthermore, 1,2-dimethoxyethane (B42094) has been explored as an etherifying agent for hydroxyl compounds using acid catalysts. nih.gov

Esterification: Standard esterification procedures can be applied to the terminal alcohol using carboxylic acids, acid chlorides, or anhydrides to introduce a wide range of functional groups, thereby altering the molecule's solubility and reactivity.

The table below summarizes typical derivatization reactions applicable to the hydroxyl groups of this compound, based on studies of similar compounds.

| Reaction Type | Reagent/Catalyst | Target Group(s) | Product Type | Reference |

| Etherification (Alkylation) | Alcohols (e.g., hexanol, ethanol) / Solid Acid Catalyst (e.g., SiO₂-Al₂O₃) | Phenolic -OH, Aromatic Ring | O-alkylated ether, C-alkylated phenols | researchgate.net, aalto.fi |

| Etherification | 1,2-Dimethoxyethane / H₃PW₁₂O₄₀ | Terminal -OH | Methyl ether | nih.gov |

| Silyl Derivatization | BSTFA / Acetone | Phenolic -OH, Terminal -OH | Trimethylsilyl ethers | conicet.gov.ar |

| Nitration | Nitric Acid / Acetic Acid | Aromatic Ring | Nitro-substituted phenol (B47542) | akjournals.com |

Polymerization and Oligomerization as a Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing two hydroxyl groups with different reactivities, makes it a candidate for use in polymer synthesis.

As a Monomer: While this specific compound is not widely cited as a primary monomer, structurally related lignin-derived molecules like 2-methoxy-4-vinylphenol (B128420) serve as precursors for thermoplastics and thermoset polymers through radical polymerization. masterorganicchemistry.comwikipedia.org By modifying the terminal hydroxyl group of this compound to include a polymerizable group (like an acrylate (B77674) or methacrylate), it could be incorporated into various polymer backbones.

As a Cross-linking Agent: Molecules with multiple hydroxyl groups are frequently used as cross-linking agents to form three-dimensional polymer networks, such as in hydrogels or thermosets. ucalgary.ca The two hydroxyl groups of this compound can react with complementary functional groups (e.g., isocyanates to form polyurethanes, or epoxides) to link polymer chains together. Various cross-linking agents, including those based on aldehydes or epoxies, are used to improve the mechanical and physical properties of biopolymer-based materials like cellulose. nih.govucalgary.ca A structurally similar compound, 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, is used as a photoinitiator, which upon UV exposure generates radicals that initiate polymerization, and its structure contributes to the final polymer network. nih.govresearchgate.netkhanacademy.org This highlights the utility of the hydroxyethoxy-phenyl scaffold in polymer chemistry.

Chemical Reactivity and Derivatization Strategies of 4 2 Hydroxyethoxy 2 Methoxyphenol

Conjugation to Biologically Active Scaffolds for Mechanistic Probing

The strategic conjugation of 4-(2-hydroxyethoxy)-2-methoxyphenol to biologically active scaffolds is a key area of research for developing sophisticated molecular probes. These probes are instrumental in elucidating complex biological mechanisms, identifying therapeutic targets, and understanding disease pathologies at the molecular level. The unique structural features of this compound, namely its reactive phenolic hydroxyl and primary alcohol functionalities, alongside the methoxy-substituted aromatic ring, provide a versatile platform for chemical modification and attachment to a variety of biologically relevant molecules.

The derivatization of this compound is often directed at creating tools for investigating specific biological processes. This can involve its incorporation into larger molecules designed to interact with specific enzymes, receptors, or other cellular components. The core structure of this compound can serve as a foundational building block, which, when conjugated to other active moieties, can provide insights into structure-activity relationships and the molecular interactions governing biological responses.

Research in this area leverages the principles of medicinal chemistry and chemical biology to design and synthesize novel conjugates. The primary alcohol of the hydroxyethoxy group and the phenolic hydroxyl group are the main sites for chemical reactions, allowing for the attachment of this scaffold to peptides, nucleic acids, or small molecule drugs. These conjugation strategies are critical for developing probes that can be used in a range of applications, from in vitro biochemical assays to cellular imaging and in vivo studies. The ultimate goal is to create hybrid molecules that retain the desired biological activity of the scaffold while incorporating the reporting or targeting features of the this compound-derived moiety.

While direct and specific examples of conjugating this compound to biologically active scaffolds for mechanistic probing are not extensively detailed in publicly available literature, the fundamental chemical principles and the known reactivity of its functional groups provide a clear framework for its potential applications in this field. The synthesis of such probes would likely involve standard organic chemistry transformations to link the this compound unit to a scaffold of interest, thereby generating a valuable tool for biological investigation.

Investigations into Biological Activities and Molecular Mechanisms of 4 2 Hydroxyethoxy 2 Methoxyphenol in Vitro & Preclinical Models

Antioxidant and Radical Scavenging Capabilities

Limited research has been conducted to directly evaluate the antioxidant and radical scavenging capabilities of 4-(2-Hydroxyethoxy)-2-methoxyphenol. However, the broader class of 2-methoxyphenols has been the subject of various studies, suggesting that the structural characteristics of this compound would likely contribute to similar activities. The phenolic hydroxyl group is a key determinant of antioxidant activity, and its presence in this compound is a strong indicator of its potential to scavenge free radicals. elsevierpure.com

In Vitro Antioxidant Assays and Kinetic Studies

Standard in vitro assays are crucial for determining the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), oxygen radical absorbance capacity (ORAC), and ferric reducing antioxidant power (FRAP) assays. ku.ac.th

Studies on various 2-methoxyphenols have demonstrated their potential as radical scavengers. For instance, a study investigating a range of 2-methoxyphenols found a linear relationship between their anti-DPPH radical activity and their ionization potential. josai.ac.jpnih.gov This suggests that the ease with which a hydrogen atom can be donated from the phenolic hydroxyl group is a key factor in their antioxidant action. While specific kinetic data for this compound is not available, the general principles of these assays indicate that it would likely exhibit dose-dependent radical scavenging activity. researchgate.netresearchgate.net

| Antioxidant Assay | General Principle | Relevance to 2-Methoxyphenols |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Studies on various 2-methoxyphenols show a correlation between their structure and DPPH scavenging activity. josai.ac.jpnih.gov |

| ABTS | Evaluates the capacity of a compound to scavenge the ABTS radical cation. | Generally used to assess the antioxidant activity of phenolic compounds. |

| ORAC | Assesses the ability of an antioxidant to quench peroxyl radicals. | Considered a biologically relevant assay for antioxidant capacity. |

| FRAP | Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Provides a measure of the total antioxidant power of a substance. |

Note: The table above describes the general principles of common antioxidant assays and their applicability to the class of 2-methoxyphenols. Specific data for this compound is not currently available in published literature.

Cellular Antioxidant Activity (CAA) in Mammalian and Non-Mammalian Cell Lines

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). While no studies have specifically reported the CAA of this compound, research on other phenolic compounds suggests that they can exert antioxidant effects within cellular environments. This activity is crucial as it reflects a compound's bioavailability and its ability to function within a biological system.

Modulation of Endogenous Antioxidant Enzyme Systems

Endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against oxidative stress. nih.govnih.govresearchmap.jpcore.ac.uk Some phenolic compounds have been shown to modulate the activity of these enzymes, thereby enhancing the cell's natural defense mechanisms. For example, some estrogens, which are phenolic compounds, have been found to upregulate the expression and activity of MnSOD and ecSOD. nih.gov The potential of this compound to influence these enzymatic systems has not yet been investigated.

Anti-inflammatory Pathways and Immunomodulatory Effects

While direct evidence for this compound is lacking, extensive research on its close structural analog, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) , provides significant insights into the potential anti-inflammatory mechanisms. nih.govmdpi.comnih.gov

Inhibition of Pro-inflammatory Mediators in Cell Cultures

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that HHMP can significantly inhibit the production of key pro-inflammatory mediators in a dose-dependent manner. nih.govnih.gov Specifically, HHMP has been shown to suppress the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.comnih.gov This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govnih.gov

| Pro-inflammatory Mediator | Effect of HHMP in LPS-Stimulated RAW 264.7 Cells | Reference |

| Nitric Oxide (NO) | Significant inhibition of production. | nih.govmdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | Significant inhibition of production. | nih.govmdpi.comnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression. | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Suppression of expression. | nih.govnih.gov |

Modulation of Inflammatory Signaling Cascades in Cellular Models

Further mechanistic studies have revealed that the anti-inflammatory effects of HHMP are mediated through the modulation of critical inflammatory signaling pathways. nih.govmdpi.comnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: HHMP has been shown to inhibit the activation of the NF-κB signaling pathway. nih.govnih.gov It achieves this by preventing the phosphorylation of key proteins in the pathway, including the inhibitor of κB (IκB), p105, and the p65 subunit of NF-κB. nih.gov This inhibition of phosphorylation prevents the translocation of the active p65 subunit into the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also crucial in the inflammatory response. Research has demonstrated that HHMP significantly inhibits the LPS-induced phosphorylation of p38, ERK, and JNK in RAW 264.7 cells. nih.gov By blocking the activation of these MAPK pathways, HHMP further contributes to the suppression of the inflammatory response. nih.govmdpi.com

| Signaling Pathway | Effect of HHMP in LPS-Stimulated RAW 264.7 Cells | Mechanism | Reference |

| NF-κB | Inhibition of activation | Prevents phosphorylation of IκB, p105, and p65, and inhibits nuclear translocation of p65. | nih.govnih.gov |

| MAPK | Inhibition of activation | Prevents phosphorylation of p38, ERK, and JNK. | nih.govmdpi.com |

Mechanistic Studies in Preclinical Models of Inflammation (e.g., Rodent Models focusing on biochemical markers)

Direct mechanistic studies of this compound in rodent models of inflammation are not extensively documented in publicly available literature. However, research on closely related phenylpropanoid compounds offers valuable insights into the potential anti-inflammatory pathways.

A notable example is the compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim. nih.govmdpi.comelsevierpure.com In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and a zebrafish larvae model, HHMP demonstrated significant anti-inflammatory activity. The compound effectively inhibited the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in a dose-dependent manner. nih.govmdpi.com

Mechanistically, HHMP was found to suppress the expression of the enzymes responsible for the production of these mediators: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Further investigation revealed that these effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.commdpi.com Specifically, HHMP was shown to block the phosphorylation and activation of NF-κB and MAPK and prevent the nuclear translocation of the p65 subunit of NF-κB in macrophages. nih.govmdpi.com These findings from a vertebrate model suggest that similar methoxyphenolic structures could exert anti-inflammatory effects by modulating these critical signaling cascades. mdpi.com

Antimicrobial and Antifungal Efficacy

Inhibition of Microbial Growth in Planktonic Cultures and Biofilm Formation

The antimicrobial and antifungal properties of this compound are under investigation, with studies on analogous methoxyphenolic compounds providing a predictive framework for its potential efficacy. Compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) and 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have been shown to be effective against a range of foodborne pathogens and spoilage bacteria. nih.govnih.gov

Eugenol, a well-known guaiacol (B22219) derivative, exhibits potent inhibition of microbial growth. nih.gov Studies have demonstrated its high efficacy against Shewanella putrefaciens, with an inhibition of 91.72% at a concentration of 2.5 mM, and against Brochothrix thermosphacta, with 88.26% inhibition at 10 mM. nih.gov Furthermore, eugenol has shown significant activity against the pathogen Staphylococcus aureus, with a median inhibitory concentration (IC50) of 0.75 mM. nih.gov

In the context of fungal pathogens, eugenol has been identified as a potent inhibitor of biofilm formation. Research on azole-resistant Aspergillus fumigatus showed that eugenol could eradicate up to 80% of established biofilms at concentrations between 312–500 µg/mL. frontiersin.org Similarly, HMB has been shown to dislodge approximately 80% of preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings highlight the potential of methoxyphenolic structures to interfere with microbial colonization and the formation of resilient biofilm communities. nih.govfrontiersin.orgnih.gov

Mechanistic Investigations of Membrane Disruption and Enzyme Inhibition in Pathogenic Microorganisms

The mechanisms underlying the antimicrobial action of methoxyphenolic compounds often involve the disruption of cellular membranes and the inhibition of essential enzymes. Studies on HMB against S. aureus indicate that the cell membrane is a primary target. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids, pointing to compromised membrane integrity. This was further corroborated by analyses showing increased uptake of fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with damaged membranes. nih.gov

Eugenol is also believed to exert its antifungal effects by altering the fungal cell membrane and wall, leading to the leakage of cellular contents. frontiersin.org This disruption of the primary physical barrier of the microorganism is a key mechanism for its broad-spectrum activity. While specific enzymatic inhibition targets within microorganisms for this compound have yet to be fully elucidated, the membrane-disruptive properties of its structural analogs represent a significant aspect of its potential antimicrobial function.

Enzyme Modulation and Receptor Interactions

Inhibition Kinetics of Key Metabolic Enzymes (e.g., Tyrosinase, α-Glucosidase, Acetylcholinesterase)

Methoxyphenolic compounds have been widely studied for their ability to modulate the activity of various clinically relevant enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine for treating hyperpigmentation. nih.gov Studies on 2'-hydroxy-4'-methoxyacetophenone, a related methoxy-substituted phenol (B47542), demonstrated a potent inhibitory effect on the diphenolase activity of mushroom tyrosinase, with an IC50 value of 0.60 mmol/L. atlantis-press.com Kinetic analysis revealed a mixed-type inhibition mechanism. atlantis-press.com Another related compound, 2-hydroxytyrosol, also showed strong inhibition of mushroom tyrosinase with an IC50 of 13.0 µmol/L. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct data on this compound is limited, numerous phenolic and flavonoid compounds isolated from natural sources have demonstrated significant α-glucosidase inhibitory activity. researchgate.netukm.my For instance, certain extracts have shown IC50 values far more potent than the standard drug acarbose, indicating the potential of phenolic structures to act as effective inhibitors. ukm.myresearchgate.net

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. scielo.org.comdpi.com Phenolic and flavonoid-rich plant extracts have shown significant AChE inhibitory activity. amazonaws.com For example, certain coumarin (B35378) derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. researchgate.net This suggests that the phenolic scaffold is a promising starting point for the development of new AChE inhibitors.

Table 1: Inhibitory Activity of Structurally Related Compounds on Key Enzymes This table is based on data for compounds structurally related to this compound.

| Enzyme | Inhibitor Compound | IC50 Value | Source Organism/Assay | Reference |

|---|---|---|---|---|

| Tyrosinase | 2'-Hydroxy-4'-methoxyacetophenone | 0.60 mmol/L | Mushroom Tyrosinase | atlantis-press.com |

| Tyrosinase | 2-Hydroxytyrosol | 13.0 µmol/L | Mushroom Tyrosinase | nih.gov |

| α-Glucosidase | Mangiferonic acid | 2.46 µM | Yeast (S. cerevisiae) | nih.gov |

| Acetylcholinesterase | Coumarin derivative (Compound 2) | 25.7 µM | In vitro Ellman's method | researchgate.net |

| Butyrylcholinesterase | Coumarin derivative (Compound 4) | 8.3 µM | In vitro Ellman's method | researchgate.net |

Ligand Binding Studies with Relevant Biological Receptors (e.g., in vitro binding assays, reporter gene assays)

Direct ligand binding studies detailing the interaction of this compound with specific biological receptors are not yet prevalent in the scientific literature. However, the methodologies for such investigations are well-established and would be critical for elucidating its molecular targets.

In vitro binding assays, such as filtration binding and Scintillation Proximity Assays (SPA), are common formats used to quantify the interaction between a ligand and a receptor. nih.gov These assays typically use a labeled version of a known ligand to compete with the test compound for binding to a receptor source, which can be in the form of purified receptors or cell membranes. nih.gov Determining the concentration of the test compound that inhibits 50% of the binding of the labeled ligand (IC50) provides a measure of its binding affinity.

Reporter gene assays offer a cell-based approach to study the functional consequences of receptor engagement. youtube.com In these systems, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcriptional response element that is activated by a specific signaling pathway. youtube.com By measuring the expression of the reporter gene, researchers can quantify the activation or inhibition of a pathway in response to a test compound. These assays are invaluable for screening compounds that modulate receptor signaling, such as those involved in inflammation (e.g., NF-κB reporter assays) or other cellular processes. youtube.com Future studies employing these techniques will be essential to map the receptor interaction profile of this compound.

Computational Chemistry and in Silico Modeling of 4 2 Hydroxyethoxy 2 Methoxyphenol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Orientations with Target Biomolecules (e.g., Enzymes, Receptors)

Molecular docking simulations calculate the binding energy, often expressed in kcal/mol, which indicates the strength of the interaction between a ligand and a target protein. A more negative binding energy suggests a more stable and favorable interaction. Studies on various methoxyphenol derivatives demonstrate how this technique is applied.

For instance, a study on ferulic acid analogs, which share the methoxyphenol scaffold, investigated their potential as inhibitors of myeloperoxidase (MPO), a protein implicated in atherosclerosis. The docking studies predicted binding energies ranging from -5.37 to -6.85 kcal/mol. nih.gov Two potent compounds from this study showed binding energies of -7.95 kcal/mol and -8.35 kcal/mol, indicating strong potential for inhibition. nih.gov

In another example, the binding affinity of 4-ethyl-2-methoxyphenol (B121337) with the glucagon-like-peptide-1 (GLP-1) receptor was calculated to be -6.10 kcal/mol. researchgate.net Similarly, docking of a modified vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, against the COX-2 receptor yielded a binding energy of -8.18 kcal/mol, suggesting a better potential activity than its precursor, vanillin (-4.96 kcal/mol). These examples highlight how docking can be used to screen and rank compounds for their potential biological activity.

Table 1: Examples of Predicted Binding Affinities for Methoxyphenol Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ferulic Acid Analog (Compound 2a) | Myeloperoxidase (MPO) | -7.95 | nih.gov |

| Ferulic Acid Analog (Compound 3) | Myeloperoxidase (MPO) | -8.35 | nih.gov |

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 | researchgate.net |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 Receptor (Chain A) | -8.18 | |

| Vanillin | COX-2 Receptor (Chain A) | -4.96 | |

| Fruquintinib (Reference Drug) | MAPK14 | -8.4 | nih.gov |

This table presents data for compounds structurally related to 4-(2-Hydroxyethoxy)-2-methoxyphenol to illustrate the application of molecular docking. Data is not for this compound itself.

Identification of Key Interaction Sites and Pharmacophore Features

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-alkyl, and van der Waals forces.

In the study of 4-ethyl-2-methoxyphenol with the GLP-1 receptor, the compound was found to bind to six specific residues: SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and PRO 96. researchgate.net Similarly, docking of phytochemicals against the MAPK14 protein revealed key interactions, such as hydrogen bonds with residues like GLU112 and pi-alkyl interactions with ILE95 and ALA114. nih.gov The identification of these interaction sites is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a compound and the stability of its interactions with its environment, such as in a solution or within a biological membrane.

Dynamic Behavior of the Compound in Solution and Biological Environments (e.g., Membrane Interactions)

MD simulations can model how a compound like this compound would behave in an aqueous environment or interact with a cell membrane. These simulations track the movements and conformational changes of the molecule, providing insights into its flexibility and preferred shapes. For example, MD simulations of phenolic compounds have been used to study their adsorption to surfaces and their behavior at interfaces. acs.org A study on phenolic resins used MD simulations to generate structures and predict physical properties like density and glass transition temperature. nih.gov This demonstrates the power of MD to model the material properties of polymers derived from phenolic units. nih.govosti.gov

Solvent Effects and Ligand-Protein Complex Stability

MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a water-filled box under physiological conditions (temperature and pressure) for a set period (e.g., 100 nanoseconds), researchers can observe whether the ligand remains stably bound in the active site. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric; a stable RMSD value over time, typically below 3 Å, suggests the complex is stable. nih.gov Such simulations provide a more realistic and dynamic picture of the binding interaction than the static view offered by docking alone. nih.govfip.org

Table 2: Parameters and Outcomes of a Typical MD Simulation

| Parameter | Description | Example Value/Observation | Reference |

|---|---|---|---|

| Simulation Time | The duration of the simulation. | 100 ns | nih.gov |

| System Setup | The complex is solvated in a water box with counterions to neutralize the system. | SPC water model, 0.15 M NaCl | nih.gov |

| Ensemble | The thermodynamic conditions that are kept constant. | NVT (Canonical) ensemble | nih.gov |

| RMSD | Root-Mean-Square Deviation, a measure of the average change in displacement of a selection of atoms. | A value below 3 Å suggests stability. | nih.gov |

This table outlines typical parameters in MD simulations as applied to phenolic and other compounds to illustrate the methodology.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict a molecule's 3D structure, charge distribution, and reactivity.

DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to optimize the molecular geometry of phenolic compounds like eugenol (B1671780) and isoeugenol. researchgate.netscispace.com These calculations provide precise bond lengths and angles for the molecule in its lowest energy state. researchgate.net

Furthermore, these methods can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Quantum chemical calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attack. mdpi.com For instance, in an analysis of a methoxyphenyl derivative, the HOMO-LUMO transition was identified as the lowest energy electronic transition. mdpi.com Such insights are fundamental to understanding the chemical behavior of this compound.

This table illustrates the types of data obtained from quantum chemical calculations, using eugenol as a representative example of a related compound.

HOMO-LUMO Analysis and Redox Potentials

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ijaemr.comnih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. ijaemr.comnih.gov A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov

For this compound, the presence of electron-donating groups—the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups—on the benzene (B151609) ring significantly influences its electronic structure. These groups, particularly the phenolic hydroxyl group, increase the energy of the HOMO, making the molecule a better electron donor. The lone pairs on the oxygen atoms contribute to the delocalized π-system of the aromatic ring, which can be visualized in the HOMO distribution. chemistrystudent.comyoutube.com Conversely, the LUMO is typically distributed over the aromatic ring system, representing the most favorable region for accepting an electron. ijaemr.com The interplay of the electron-donating substituents is expected to result in a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive molecule.

The redox potential of a compound, which describes its tendency to be oxidized or reduced, is directly related to its frontier orbital energies. iupac.org The oxidation potential, in particular, correlates with the HOMO energy; a higher HOMO energy facilitates the removal of an electron, corresponding to a lower oxidation potential. Given the electron-rich nature of the substituted phenol (B47542) ring in this compound, it is predicted to have a relatively low oxidation potential, making it susceptible to oxidation. This characteristic is typical for phenolic compounds, which are known for their antioxidant properties. rsc.org The precise redox potential can be determined experimentally using techniques like cyclic voltammetry or calculated using quantum chemical methods. mdpi.com

Table 1: Illustrative Frontier Orbital Properties This table presents hypothetical values for this compound to illustrate the concepts of HOMO-LUMO analysis. Actual values would require specific quantum chemical calculations.

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -5.2 | Good electron-donating capability |

| LUMO Energy | -0.8 | Moderate electron-accepting capability |

| HOMO-LUMO Gap | 4.4 | High chemical reactivity and polarizability |

| Ionization Potential | 5.2 | Energy required to remove an electron |

| Electron Affinity | 0.8 | Energy released when an electron is added |

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface, or molecular electrostatic potential (MEP) map, is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. researchgate.netwalisongo.ac.id The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map would reveal distinct regions of negative potential localized around the highly electronegative oxygen atoms of the phenolic hydroxyl, methoxy, and hydroxyethoxy groups. libretexts.orgresearchgate.net These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. libretexts.org The hydrogen atom of the phenolic hydroxyl group, in turn, would exhibit a region of positive potential, making it a primary hydrogen bond donor site. ijaemr.com The aromatic ring itself will show a complex potential distribution, influenced by the competing effects of the electron-donating substituents. The delocalization of electron density from the oxygen lone pairs into the ring can create a π-rich system, which may also interact with positively charged species. chemistrystudent.comresearchgate.net

The charge distribution is not uniform across the molecule due to differences in electronegativity between the constituent atoms. idc-online.com The oxygen atoms will bear partial negative charges (δ-), while the hydrogen of the hydroxyl group and the carbon atoms attached to the oxygens will carry partial positive charges (δ+). libretexts.orgidc-online.com This inherent polarity and the specific arrangement of functional groups are critical for determining how the molecule interacts with its environment, including solvent molecules and biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. neovarsity.orgnih.gov

Development of Predictive Models for Biological Activities Based on Structural Descriptors

The development of a predictive QSAR model is a multi-step process that begins with the collection of a dataset of compounds with known biological activities. u-strasbg.fr For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D shape), and electronic properties (e.g., dipole moment, partial charges). neovarsity.orgacs.org

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests are employed to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). udemy.comnih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. wikipedia.orgnih.gov Rigorous validation, using both internal and external test sets, is essential to ensure the model's robustness and predictive power. u-strasbg.fr

For this compound, a QSAR model could be developed to predict a range of biological activities, such as antioxidant capacity, enzyme inhibition, or receptor binding affinity. mdpi.comnih.gov This would require a training set of structurally related phenolic compounds with experimentally measured activities for the endpoint of interest.

Table 2: Examples of Structural Descriptors for QSAR Modeling of this compound This table provides examples of descriptor classes and specific descriptors that could be calculated for this compound to build a QSAR model.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Hydrogen Bond Donors | Potential for hydrogen bonding | |

| Number of Hydrogen Bond Acceptors | Potential for hydrogen bonding | |

| Topological | Zagreb Index | Molecular branching |

| Kier & Hall Connectivity Indices | Atom connectivity and branching | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Lipophilicity/Hydrophobicity |

| Topological Polar Surface Area (TPSA) | Molecular polarity and transport properties | |

| Electronic | Dipole Moment | Overall polarity of the molecule |

Identification of Key Structural Features Influencing Activity

A significant advantage of QSAR modeling is its ability to identify the key molecular features that are most influential for a particular biological activity. mdpi.com By analyzing the contribution of each descriptor to the final QSAR equation, researchers can gain insights into the mechanism of action and design new compounds with enhanced potency. mdpi.com

In the case of this compound, a QSAR study would likely highlight the importance of several structural features:

The Phenolic Hydroxyl Group: This group is a key hydrogen bond donor and is crucial for antioxidant activity through hydrogen atom transfer. Its presence would likely be a dominant descriptor in models predicting such activity.

The Hydroxyethoxy Side Chain: The length, flexibility, and presence of a terminal hydroxyl group in this chain can significantly impact how the molecule fits into a binding pocket. It contributes to the molecule's polarity and hydrogen bonding capacity, which is often quantified by descriptors like TPSA.

The Aromatic Ring: The π-system of the benzene ring can engage in π-π stacking or cation-π interactions with biological targets.

By quantifying the impact of these features, QSAR models can guide the rational design of new analogues. For instance, if a model indicates that increased lipophilicity is correlated with higher activity, modifications could be made to the alkyl chain. Conversely, if hydrogen bonding is paramount, analogues could be designed to optimize these interactions. mdpi.com This predictive capability makes QSAR an essential component of modern, computationally-driven chemical research. acs.orgplos.org

In-depth Search Reveals Scant Data on "this compound" for Advanced Material Applications

Despite a comprehensive investigation into scientific literature and patent databases, specific information regarding the application of the chemical compound this compound in advanced materials science, as outlined, remains largely undocumented in publicly accessible resources.

Extensive searches were conducted to locate research detailing the use of this compound as a building block in polymer chemistry, its role in catalysis, or its integration into advanced functional materials. The inquiry sought to uncover its potential for synthesizing polymers with enhanced antioxidant, UV-blocking, or flame-retardant properties, its use as a monomer for bio-based plastics, its function in ligand design for metal-catalyzed reactions, and its performance as a reaction solvent or additive.

The investigation included targeted queries using the compound's chemical name and its CAS Registry Number (3556-03-4) across numerous scientific databases. While general information on related phenolic compounds and their applications in polymer and materials science is available, specific data directly pertaining to this compound in the requested contexts could not be retrieved.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the "Emerging Applications and Material Science Potential of this compound" strictly adhering to the requested outline, as the foundational research data appears to be unavailable in the indexed scientific literature. Further research and development may be required to explore and establish the potential of this specific compound in the specified fields.

Emerging Applications and Material Science Potential of 4 2 Hydroxyethoxy 2 Methoxyphenol

Integration into Advanced Functional Materials

Coatings and Adhesives Development

The bifunctional nature of 4-(2-Hydroxyethoxy)-2-methoxyphenol, possessing both a phenolic hydroxyl group and a primary alcohol group, makes it a valuable monomer for step-growth polymerization. These functional groups can react with various co-monomers to synthesize polymers suitable for high-performance coatings and adhesives.

One of the primary applications is in the synthesis of polyurethanes. Polyurethanes are typically formed through the polyaddition reaction of a diol or polyol with a diisocyanate. youtube.com this compound can act as the diol component, reacting with diisocyanates to create polyurethane chains. The resulting polymers can be tailored for various applications, from flexible foams to rigid, durable coatings. youtube.com The incorporation of the aromatic ring from the methoxyphenol backbone can enhance the thermal stability and mechanical strength of the final polyurethane material. Furthermore, related structures like 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone are used as photo-initiators to synthesize hydrophobic polyurethane sponges, highlighting the utility of the hydroxyethoxy-phenyl moiety in polyurethane chemistry. sigmaaldrich.comsigmaaldrich.com

Similarly, this compound can be used in the production of polyesters. The two hydroxyl groups can undergo esterification reactions with dicarboxylic acids or their derivatives. The properties of the resulting polyester, such as its rigidity, chemical resistance, and adhesion, can be fine-tuned by the choice of the co-monomer. These polyesters can be formulated into coatings for floors, providing high abrasion resistance, or used as adhesives with excellent bonding characteristics. youtube.com The development of polyurethane/2-hydroxyethyl methacrylate (B99206) (HEMA) hybrids has shown that incorporating such structures can significantly improve the physical and mechanical properties of resins used in coatings. researchgate.net

Table 1: Functional Groups of this compound and Their Role in Polymer Synthesis

| Functional Group | Type | Relevance in Coatings & Adhesives |

| Phenolic -OH | Hydroxyl | Reactive site for polymerization (e.g., with isocyanates, carboxylic acids). Contributes to thermal stability and adhesion. |

| Ether -O- | Ether Linkage | Provides flexibility to the polymer backbone. |

| Alcoholic -OH | Primary Hydroxyl | A key reactive site for forming urethane (B1682113) or ester linkages in polymers. |

| Methoxy (B1213986) -OCH₃ | Methoxy Group | Influences solubility and can provide resistance to oxidation. |

Components in Biosensors and Electrochemical Devices

The phenolic moiety in this compound is electrochemically active, making it a candidate for applications in sensors and other electrochemical devices. Phenolic compounds can be electrochemically oxidized to form reactive species or polymers on an electrode surface, a property that is harnessed to create modified electrodes with specific sensing capabilities.

Research on the closely related compound 2-methoxyphenol (guaiacol) demonstrates this potential. A facile electrochemical approach allows for the demethylation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) modified electrode, resulting in the formation of a stable, surface-confined catechol redox system. nih.gov This modified surface shows efficient electrocatalytic activity, for example, in the oxidation of hydrazine (B178648), indicating its suitability for sensor applications. nih.gov This process transforms the less active methoxyphenol into a highly active catechol derivative directly on the electrode surface. nih.gov

Given its structural similarity, this compound could be used as a precursor to generate similar electroactive surfaces. The hydroxyethoxy group could further influence the properties of the resulting sensor by affecting its hydrophilicity and providing a potential site for further functionalization or immobilization of biomolecules. Hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols are recognized as privileged structures for binding to proteins, suggesting that materials derived from this compound could have high specificity in biosensor designs. nih.gov

Use in Renewable Fuels and Bio-oils (e.g., as a component of lignocellulosic depolymerization products)

This compound is representative of the phenolic compounds derived from the depolymerization of lignocellulosic biomass. Lignin (B12514952), a complex aromatic polymer found in wood and agricultural residues, is a promising renewable source of aromatic chemicals. nih.govresearchgate.net During processes like pyrolysis or reductive fractionation, lignin breaks down into a mixture of phenolic compounds, collectively known as bio-oil or pyrolysis oil. wikipedia.orgmdpi.com

Bio-oils are complex mixtures containing phenols, aldehydes, ketones, acids, and other oxygenated compounds. mdpi.comnih.gov The composition is heavily dependent on the biomass feedstock and processing conditions. nih.gov Guaiacol (B22219) (2-methoxyphenol) and its alkylated derivatives are common products from the pyrolysis of lignin and are major constituents of wood smoke flavor. wikipedia.org The structure of this compound is a guaiacol-type unit with a C2 side chain containing an ether and a hydroxyl group, which is a plausible product from the fragmentation and reaction of both lignin and cellulose/hemicellulose components during biomass conversion.

While crude bio-oil has potential as a fuel, its high oxygen content, acidity, and instability make it unsuitable for direct use in conventional engines. nih.gov Therefore, it must be upgraded through processes like hydrodeoxygenation (HDO). nih.govresearchgate.net Research on model compounds similar to this compound, such as 4-ethyl-2-methoxyphenol (B121337), demonstrates a viable pathway for upgrading. Over nickel-based catalysts, these compounds can be converted into valuable diesel- and jet-fuel-range cycloalkanes through hydrogenation, hydrogenolysis, and dehydration reactions. researchgate.net This positions this compound not only as a component of bio-oil but also as a key intermediate in the production of advanced, renewable "drop-in" biofuels. nih.gov

Table 2: Research Findings on Related Compounds

| Compound | Research Focus | Key Finding | Relevance to this compound |

| 2-Methoxyphenol (Guaiacol) | Electrochemical Sensing | Can be electrochemically converted to a surface-confined catechol for hydrazine sensing. nih.gov | Demonstrates the potential of the methoxyphenol core for creating electrochemical sensors. |

| 4-Ethyl-2-methoxyphenol | Biofuel Upgrading | Can be converted to diesel- and jet-fuel-range hydrocarbons via hydrodeoxygenation over a Ni/ZrO₂ catalyst. researchgate.net | Provides a model pathway for upgrading lignocellulose-derived phenols into renewable fuels. |

| 4-Propylguaiacol | Chemical Production | Can be converted into phenol (B47542), a high-value platform chemical, through demethoxylation and transalkylation. nih.gov | Shows the potential to convert biomass-derived phenols into established industrial chemical feedstocks. |

Research Gaps and Future Directions for 4 2 Hydroxyethoxy 2 Methoxyphenol

Exploration of Unexplored Synthetic Pathways and Sustainable Production Methods

Current synthetic knowledge primarily revolves around general methods for related phenolic compounds. For instance, the synthesis of 4-(2-hydroxyethoxy)phenol (B1278160) has been achieved through the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether. prepchem.com Similarly, general procedures for synthesizing 4-substituted-2-methoxyphenols involve reactions like methylation using methyl iodide in the presence of a base. nih.gov The synthesis of 4-methoxyphenol (B1676288) can be accomplished through methods such as the oxidation of p-anisaldehyde or the alkaline hydrolysis of other precursors. chemicalbook.com

A significant research gap exists in the development of synthetic routes specifically optimized for 4-(2-Hydroxyethoxy)-2-methoxyphenol that are both efficient and environmentally benign. Future research should focus on:

Enzymatic Synthesis: Investigating the use of enzymes, such as laccases or peroxidases, which are known to act on phenolic substrates, could lead to greener and more selective synthetic pathways. Horseradish peroxidase, for example, has been used in the synthesis of related lignin (B12514952) model compounds. protocols.io

Flow Chemistry: The application of continuous flow chemistry could offer improved reaction control, higher yields, and safer handling of reagents compared to traditional batch processes.

Renewable Feedstocks: Exploring the possibility of synthesizing this compound from renewable bio-based starting materials, such as lignin derivatives, would align with the principles of sustainable chemistry. Natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) are derived from plants and could serve as models for bio-based synthesis. cnr.it

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimizing reaction parameters (pH, temperature). |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. | Reactor design, optimization of flow rates and reagent mixing. |

| Renewable Feedstocks | Sustainability, reduced reliance on petrochemicals. | Identification of suitable biomass-derived precursors, development of efficient conversion pathways. |

Deeper Elucidation of Novel Biological Mechanisms at the Systems Biology Level

The biological activities of many 2-methoxyphenol derivatives have been reported, suggesting a range of potential applications for this compound. For example, various 2-methoxyphenols exhibit antioxidant properties and can act as inhibitors of the COX-2 enzyme. nih.gov Related compounds have also shown antimicrobial activity against foodborne pathogens. cnr.it Studies on other methoxyphenol derivatives have indicated cardioprotective effects against oxidative stress. researchgate.net

However, there is a profound lack of information regarding the specific biological mechanisms of this compound. A systems biology approach is needed to move beyond simple activity screening. Future research should aim to:

Omics Analyses: Employing transcriptomics, proteomics, and metabolomics to understand the global changes within a biological system (e.g., a cell line or model organism) upon exposure to the compound. This could reveal novel cellular pathways and molecular targets.

Target Identification: Utilizing techniques like affinity chromatography-mass spectrometry or computational target prediction to identify the specific proteins or enzymes that this compound interacts with.

Network Pharmacology: Building interaction networks to visualize the relationship between the compound's direct targets and broader physiological effects, thereby elucidating its mechanism of action in a holistic manner.

Development of Advanced Analytical Techniques for Real-Time Monitoring in Complex Biological or Environmental Systems